molecular formula C9H8F3NOS B579016 2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE CAS No. 19432-91-8

2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE

Cat. No.: B579016
CAS No.: 19432-91-8
M. Wt: 235.224
InChI Key: PGHISAZTENDHEY-UHFFFAOYSA-N
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Description

2-[(4-Trifluoromethyl)phenoxy]ethanethioamide (CAS: 20293-32-7) is a thioamide derivative characterized by a phenoxy backbone substituted with a trifluoromethyl (-CF₃) group at the para position and a thioamide (-C(S)NH₂) functional group at the ethanethioamide side chain .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c10-9(11,12)6-1-3-7(4-2-6)14-5-8(13)15/h1-4H,5H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHISAZTENDHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE typically involves the reaction of 4-(trifluoromethyl)phenol with 2-chloroethanethioamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Functional Group
2-[(4-Trifluoromethyl)phenoxy]ethanethioamide -CF₃ (para) C₉H₈F₃NO₂S 251.23 Thioamide (-C(S)NH₂)
2-(4-Nitrophenyl)ethanethioamide -NO₂ (para) C₈H₈N₂O₂S 196.23 Thioamide (-C(S)NH₂)
2-(2-tert-Butylphenoxy)thioacetamide -C(CH₃)₃ (ortho) C₁₂H₁₇NOS 223.33 Thioamide (-C(S)NH₂)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid -CH₂CH₂OCH₃ (para) C₁₆H₁₉BO₄ 294.14 Boronic Acid (-B(OH)₂)
Key Observations:
  • Electron-Withdrawing vs.
  • Steric Effects: The ortho-substituted tert-butyl group in 2-(2-tert-butylphenoxy)thioacetamide introduces steric hindrance, which may reduce solubility but increase selectivity in enzyme inhibition .
Key Observations:
  • Thioamide vs. Boronic Acid: While thioamides like this compound may interact with metal ions in enzyme active sites (e.g., zinc-dependent HDACs), boronic acid derivatives exhibit distinct inhibition mechanisms through covalent binding .
  • Therapeutic Potential: Propionic acid derivatives with phenoxy groups demonstrate anti-inflammatory applications, whereas trifluoromethyl-substituted thioamides remain underexplored in clinical contexts .

Solubility and Stability

  • Solubility: The trifluoromethyl group in this compound likely reduces aqueous solubility compared to the nitro analog but improves lipid membrane permeability .
  • Stability : Thioamides are generally susceptible to hydrolysis, but the electron-withdrawing -CF₃ group may stabilize the compound against metabolic degradation .

Biological Activity

2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE, also known by its CAS number 19432-91-8, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10F3NOS
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 19432-91-8
  • Structure : The compound features a phenoxy group substituted with a trifluoromethyl group, linked to an ethanethioamide moiety.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, phenethyl isothiocyanate (PEITC), a related compound, has shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. Studies have demonstrated that certain isothiocyanates can inhibit biofilm formation in Pseudomonas aeruginosa .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For example, PEITC has been shown to alter gene expression related to cell cycle regulation in glioblastoma cells, leading to reduced tumor growth . The structural similarity may suggest that this compound could also affect cancer cell proliferation and survival.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Cellular Targets : The trifluoromethyl group may enhance lipophilicity, allowing the compound to penetrate cellular membranes and interact with intracellular targets.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : Potential effects on pathways such as NFκB signaling have been noted for related compounds, which could lead to reduced inflammation and tumorigenesis .

Case Studies and Research Findings

StudyFindings
Chou et al. (2017)Investigated PEITC's effect on glioblastoma cells; significant alteration in cell cycle regulation observed.
Xiao et al. (2004)Reported PEITC's role in inducing G2-M-phase cell cycle arrest in prostate cancer cells through proteasome-mediated degradation of key proteins.
Science.gov (2018)Highlighted antimicrobial effects of isothiocyanates against biofilms; implications for similar compounds like this compound.

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